molecular formula C21H25N5OS B10923832 (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B10923832
M. Wt: 395.5 g/mol
InChI Key: RZUVDBBIHLMISJ-UNOMPAQXSA-N
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Description

The compound (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic molecule that features a thiazole ring, a pyrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include 1,5-dimethyl-1H-pyrazole, 4-methylbenzylamine, and thiazole derivatives. The synthesis can be carried out under various conditions, including:

    Condensation Reactions: The initial step often involves the condensation of 1,5-dimethyl-1H-pyrazole with an aldehyde to form the pyrazole derivative.

    Nucleophilic Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where 4-methylbenzylamine reacts with a suitable leaving group on the thiazole ring.

    Cyclization: The final step involves cyclization to form the thiazole ring, which can be achieved under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • Various pyrazole and thiazole derivatives

Uniqueness

(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: is unique due to its combination of pyrazole, piperazine, and thiazole rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C21H25N5OS/c1-15-4-6-17(7-5-15)14-25-8-10-26(11-9-25)21-23-20(27)19(28-21)12-18-13-22-24(3)16(18)2/h4-7,12-13H,8-11,14H2,1-3H3/b19-12-

InChI Key

RZUVDBBIHLMISJ-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=O)/C(=C/C4=C(N(N=C4)C)C)/S3

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=O)C(=CC4=C(N(N=C4)C)C)S3

Origin of Product

United States

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